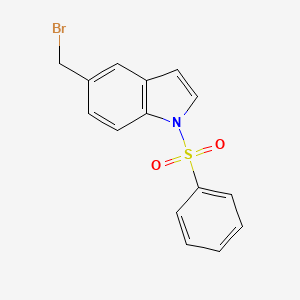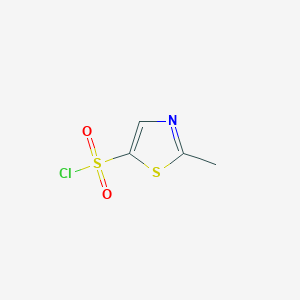
3-Fluor-3-methylpiperidin
Übersicht
Beschreibung
3-Fluoro-3-methylpiperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-methylpiperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Wirkmechanismus
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives have been found to exhibit anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant activities .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its target. For example, some piperidine derivatives are known to interact with key signaling pathways involved in cancer progression, including the STAT-3, NF-κB, PI3k/Aκt pathways .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways. For instance, some piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can also vary widely. For example, the introduction of fluorine atoms into molecules has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .
Result of Action
The result of the action of piperidine derivatives can include a range of cellular and molecular effects. For instance, some piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Action Environment
The action of piperidine derivatives can be influenced by a variety of environmental factors. For example, the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety can influence the biological activities of fluorinated piperidine derivatives .
Biochemische Analyse
Biochemical Properties
3-Fluoro-3-methylpiperidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions can vary, with some involving covalent bonding, while others may involve non-covalent interactions such as hydrogen bonding or van der Waals forces.
Cellular Effects
The effects of 3-Fluoro-3-methylpiperidine on cellular processes are diverse and can impact various types of cells. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways that affect cell proliferation, differentiation, and apoptosis . Additionally, 3-Fluoro-3-methylpiperidine can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These effects on cellular metabolism can result in changes in energy production, biosynthesis, and overall cellular homeostasis.
Molecular Mechanism
At the molecular level, 3-Fluoro-3-methylpiperidine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes or receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction . For instance, 3-Fluoro-3-methylpiperidine may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of 3-Fluoro-3-methylpiperidine can change over time in laboratory settings, influenced by factors such as stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to 3-Fluoro-3-methylpiperidine can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Fluoro-3-methylpiperidine can vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on cellular and physiological processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
3-Fluoro-3-methylpiperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biochemical properties . The involvement of specific enzymes, such as cytochrome P450s, in the metabolism of 3-Fluoro-3-methylpiperidine can influence its metabolic flux and the levels of metabolites produced . These metabolic pathways play a crucial role in determining the compound’s overall bioavailability and activity within biological systems.
Transport and Distribution
The transport and distribution of 3-Fluoro-3-methylpiperidine within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cellular membranes through active or passive transport mechanisms, depending on its physicochemical properties . Once inside the cell, it may interact with specific binding proteins that facilitate its localization and accumulation in particular cellular compartments . The distribution of 3-Fluoro-3-methylpiperidine within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of transport barriers.
Subcellular Localization
The subcellular localization of 3-Fluoro-3-methylpiperidine can impact its activity and function within cells. This compound may be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression . The subcellular localization of 3-Fluoro-3-methylpiperidine is a critical factor in determining its overall impact on cellular processes and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-methylpiperidine typically involves the fluorination of 3-methylpiperidine. One common method is the use of Selectfluor, a fluorinating agent, which facilitates the introduction of the fluorine atom into the piperidine ring. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-3-methylpiperidine may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced fluorination techniques ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent piperidine derivative.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropiperidine: Lacks the methyl group, resulting in different reactivity and physical properties.
3-Methylpiperidine: Lacks the fluorine atom, affecting its chemical behavior and applications.
3-Fluoro-4-methylpiperidine: The position of the methyl group is different, leading to variations in reactivity and biological activity.
Uniqueness
3-Fluoro-3-methylpiperidine is unique due to the combined presence of both a fluorine atom and a methyl group at the third position of the piperidine ring. This dual substitution enhances its chemical stability, reactivity, and potential for use in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
3-fluoro-3-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c1-6(7)3-2-4-8-5-6/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUPLHUOEAEDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-nitrophenyl) N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B1442345.png)




![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)






